molecular formula C16H36FN B042501 Tetrabutylammonium fluoride CAS No. 429-41-4

Tetrabutylammonium fluoride

Cat. No.: B042501
CAS No.: 429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. This compound is known for its strong hydrogen bond acceptor properties, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Tetrabutylammonium fluoride (TBAF) primarily targets silyl ether protecting groups in organic compounds . It is also used as a phase transfer catalyst and as a mild base .

Mode of Action

TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, TBAF gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Biochemical Pathways

TBAF is involved in various biochemical pathways, including aldol-type condensation reactions , Michael-type reactions , and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .

Pharmacokinetics

It is known that tbaf is soluble in water and tetrahydrofuran (thf), which may influence its distribution and elimination .

Result of Action

The action of TBAF results in the removal of silyl ether protecting groups from organic compounds, enabling further chemical reactions . It also facilitates the conversion of O-silylated enolates into carbonyls .

Action Environment

The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the basicity of fluoride increases by more than 20 pK units on passing from aqueous to aprotic solvent . Tbaf samples are almost always hydrated, resulting in the formation of bifluoride (hf2−), hydroxide (oh−), as well as fluoride . This hydration can affect the nucleophilicity and basicity of TBAF .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium fluoride plays a significant role in biochemical reactions due to its ability to provide fluoride ions. These ions can interact with various enzymes, proteins, and other biomolecules. For instance, this compound is often used to remove silyl ether protecting groups in organic synthesis . This interaction involves the fluoride ions attacking the silicon atom, leading to the cleavage of the silyl ether bond. Additionally, this compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction .

Cellular Effects

This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the fluoride ions provided by this compound can inhibit certain enzymes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with specific proteins involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to provide fluoride ions, which can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects. For instance, the fluoride ions can bind to the active site of certain enzymes, inhibiting their activity . This inhibition can result in changes in cellular metabolism and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . These effects can include enzyme inhibition, changes in gene expression, and alterations in cellular metabolism. It is important to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the fluoride ions provided by this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . This localization is crucial for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium fluoride can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, this compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by the reaction of hexafluorobenzene and tetrabutylammonium cyanide .

Industrial Production Methods: In industrial settings, this compound is typically obtained as a trihydrate (TBAF-3H₂O), a 1M solution in tetrahydrofuran, or a 75 wt% solution in water . The production process involves careful control of reaction conditions to ensure the stability and purity of the final product.

Properties

IUPAC Name

tetrabutylazanium;fluoride
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InChI

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGGTKZVZWFYPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium fluoride
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DSSTOX Substance ID

DTXSID10883381
Record name Tetra-n-butylammonium fluoride
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Molecular Weight

261.46 g/mol
Source PubChem
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Physical Description

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrabutylammonium fluoride
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CAS No.

429-41-4
Record name Tetrabutylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
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Record name Tetra-n-butylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name TETRABUTYLAMMONIUM FLUORIDE
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Synthesis routes and methods I

Procedure details

A solution of dehydrated tetra-n-butylammonium fluoride in tetrahydrofuran, which is prepared from tetra-n-butylammonium fluoride trihydrate by drying at 55°-60°/0.1 mm and dissolving in 40 ml of tetrahydrofuran, is added dropwise at 0° to a solution of 1.426 g (3.38 mmol) of N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide in 6 ml of tetrahydrofuran. Activated molecular sieve (4 Å) is added to the reaction mixture and the whole is stirred for 2 hours at 0°. The molecular sieve is filtered off and washed with methylene chloride; 600 ml of ether and 75 ml of buffer solution having a pH of 8 are added to the combined filtrates. After drying over sodium sulphate and concentration by evaporation in vacuo, the crude product is obtained which is purified by chromatography over 50 g of silica gel using toluene:ethyl acetate (4:1) and (2:1).
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N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
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1.426 g
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6 mL
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Synthesis routes and methods II

Procedure details

For example, 7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione A6.6, (Example 12, Scheme 11) is reacted at ambient temperature in dimethoxyethane solution with one molar equivalent of a dialkyl 4-bromo-2-butenylphosphonate A6.7 (J. Med. Chem., 1992, 35, 1371) and potassium carbonate, to yield the ether product A6.8, which upon deprotection with tetrabutylammonium fluoride gives the phenol A6.9.
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7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione
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Synthesis routes and methods III

Procedure details

In contrast to the oximation of aldehydes with 5a, its reaction with cholesten-3-one (7) and dansyl chloride gave, as expected, the permanent uridine 2′-conjugates 8 and 19, respectively. These conjugates were both found stable to TBAF/THF under the conditions used for the conversion of 6a-d, 10, 12, 14, and 16 to uridine or cytidine. Indeed, treatment of 19 with 0.5 M TBAF in THF for 72 h at 55° C. produced uridine to the extent of less than 1%, as determined by RP-HPLC analysis of the reaction products.
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5a
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Synthesis routes and methods IV

Procedure details

[Trans-4-(tert-butyl-dimethyl-silyloxy)-cyclohexyl]-(4-trifluoromethylsulfanyl-phenyl)-amine (180 mg, 0.44 mmol, prepared in accordance with Example 28) was dissolved in tetrahydrofuran (3 mL). A molar solution of tetrabutylammonium fluoride (500 μL, 5 mmol) was then added. The resulting mixture was heated to 40° C. and then maintained at that temperature for 4 hr. After cooling to room temperature, the mixture was diluted with diethylether (20 mL), washed with water (10 mL), and washed with saturated aqueous hydrogencarbonate (10 mL). The organic layer was collected, dried over magnesium sulfate, filtered, and concentrated under vacuum. The oily residue obtained was purified by column chromatography on silica gel (dichloromethane and then dichloromethane/methanol, 95:5). The desired product was isolated as a colorless oil with traces of tetrabutylammonium fluoride.
Name
[Trans-4-(tert-butyl-dimethyl-silyloxy)-cyclohexyl]-(4-trifluoromethylsulfanyl-phenyl)-amine
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180 mg
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3 mL
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500 μL
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20 mL
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Synthesis routes and methods V

Procedure details

Anhydrous fluoride solution was prepared by stirring a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (THF) with calcium hydride until hydrogen-evolution had nearly ceased. The mixture was filtered, and the filtrate was diluted with an equal volume of anhydrous THF to give a homogeneous solution of 0.5 M tetrabutylammonium fluoride.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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